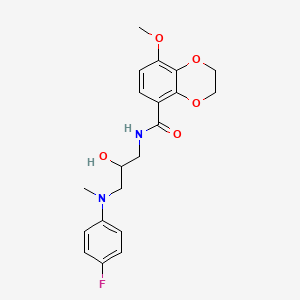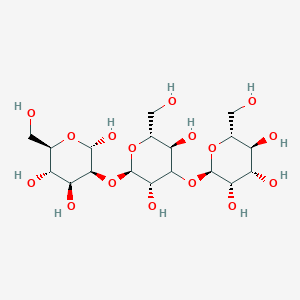![molecular formula C12H10N4O2 B13408962 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a Schiff base linkage with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline typically involves the condensation of 4-nitroaniline with 2-pyridinecarboxaldehyde. The reaction is catalyzed by a few drops of acetic acid and is carried out in a solvent such as benzene at room temperature . The reaction proceeds via the formation of a Schiff base linkage between the amino group of 4-nitroaniline and the aldehyde group of 2-pyridinecarboxaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: 4-amino-N-[(Z)-pyridin-2-ylmethylideneamino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline involves its interaction with molecular targets through its nitro and Schiff base functionalities. The nitro group can participate in redox reactions, while the Schiff base can coordinate with metal ions, influencing various biochemical pathways and catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitroaniline: A simpler analog with only a nitro group attached to the benzene ring.
2-nitroaniline: Another isomer with the nitro group in the ortho position relative to the amino group.
3-nitroaniline: An isomer with the nitro group in the meta position.
Uniqueness
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline is unique due to the presence of both a nitro group and a Schiff base linkage with a pyridine moiety.
Eigenschaften
Molekularformel |
C12H10N4O2 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9- |
InChI-Schlüssel |
JXFHYUCJPGWCFI-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


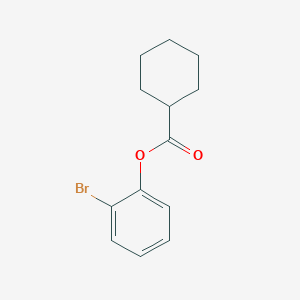
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
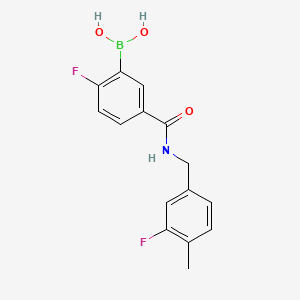
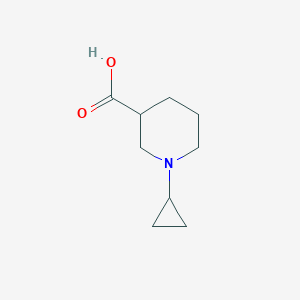

![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
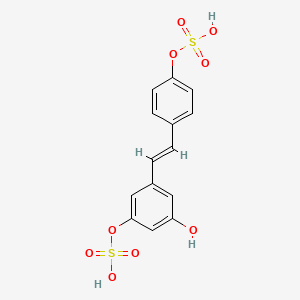
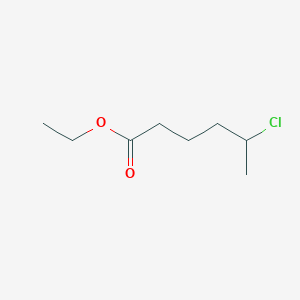
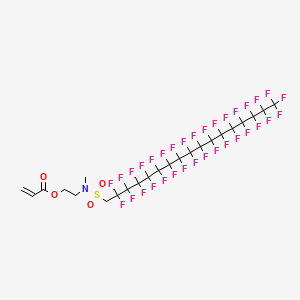
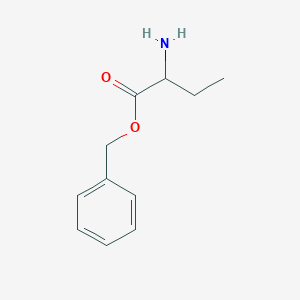
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
